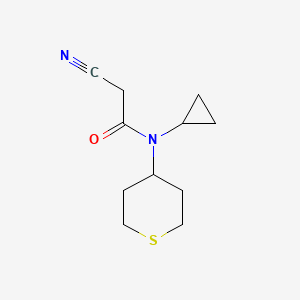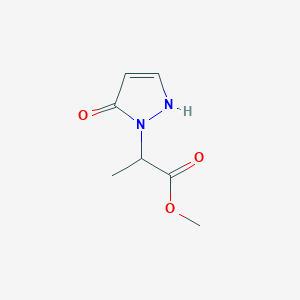
2-cyano-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of cyanoacetamides, which “2-cyano-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide” is a derivative of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Metabolism and Biochemical Pathways
2-cyano-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide is a compound that can be involved in various biochemical pathways and metabolic processes. High-resolution liquid chromatography studies on related compounds such as acetaminophen reveal intricate metabolism pathways, including the formation of multiple metabolites. These metabolites include conjugates like glucuronide and sulfate conjugates, indicating complex metabolic processes that could be applicable to similar compounds (Mrochek et al., 1974).
Enzymatic Interactions and Pharmacokinetics
Understanding the pharmacokinetics and interactions with enzymes is crucial for compounds used in scientific research and medical applications. For instance, acetaminophen's interactions with enzyme families such as cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS) provide insights into potential biochemical interactions and pathways that similar compounds might exhibit. This information is valuable for predicting how this compound might behave in biological systems (Trettin et al., 2014).
Role in Disease and Therapeutic Contexts
Research into the effects of similar compounds on disease processes and their therapeutic potentials can shed light on the possible applications of this compound. For example, studies on acetaminophen have explored its implications in modifying the sulfation of sex hormones, potentially impacting hormonal homeostasis and offering perspectives on its mechanism of action in pain management (Cohen et al., 2018).
Implications for Human Exposure and Biomonitoring
Research on the metabolism of similar compounds and their presence in human tissues can provide essential insights into human exposure, biomonitoring, and potential health implications. Studies focusing on the detection and quantification of metabolites in various human tissues contribute to our understanding of exposure levels, metabolic pathways, and the potential impact on human health. For example, the occurrence of metabolites in human liver and blood samples offers crucial data for assessing human exposure to these compounds and their possible effects (Zhang et al., 2016).
Mechanism of Action
Target of Action
It is known that n-cyanoacetamides, a class to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The mode of action of 2-cyano-N-cyclopropyl-N-(tetrahydro-2H-thiopyran-4-yl)acetamide involves its interaction with its targets, leading to a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .
Biochemical Pathways
It is known that n-cyanoacetamides are used in the synthesis of various organic heterocycles , which suggests that they may affect multiple biochemical pathways.
Result of Action
It is known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that this compound may also have significant molecular and cellular effects.
Action Environment
It is known that the synthesis of n-cyanoacetamides can be carried out in several ways, involving different reaction conditions , suggesting that the action of this compound may be influenced by environmental factors.
properties
IUPAC Name |
2-cyano-N-cyclopropyl-N-(thian-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-6-3-11(14)13(9-1-2-9)10-4-7-15-8-5-10/h9-10H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXHDSLOJDZOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSCC2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492790.png)





![Methyl 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1492799.png)
![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1492800.png)
![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1492801.png)
![6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492802.png)
